molecular formula C16H17NO B14191246 1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one CAS No. 922529-77-9

1-[4'-(Dimethylamino)[1,1'-biphenyl]-2-yl]ethan-1-one

Cat. No.: B14191246
CAS No.: 922529-77-9
M. Wt: 239.31 g/mol
InChI Key: QLVBPVUWZLAHBJ-UHFFFAOYSA-N
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Description

1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one is an organic compound with the molecular formula C16H17NO. It is known for its applications in various fields, including chemistry, biology, and industry. The compound features a biphenyl structure with a dimethylamino group and an ethanone moiety, making it a versatile molecule for different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one typically involves the following steps:

    Formation of Biphenyl Structure: The biphenyl structure can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.

    Introduction of Dimethylamino Group: The dimethylamino group is introduced via a nucleophilic substitution reaction using dimethylamine.

    Formation of Ethanone Moiety: The ethanone moiety is introduced through a Friedel-Crafts acylation reaction using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

In industrial settings, the production of 1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride can convert the ethanone moiety to an alcohol.

    Substitution: The dimethylamino group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Electrophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the biphenyl structure provides hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(Dimethylamino)phenyl]ethanone: Similar structure but lacks the biphenyl moiety.

    1-[4-(Diphenylamino)phenyl]ethanone: Contains a diphenylamino group instead of a dimethylamino group.

    4-(Dimethylamino)acetophenone: Similar structure but lacks the biphenyl moiety.

Uniqueness

1-[4’-(Dimethylamino)[1,1’-biphenyl]-2-yl]ethan-1-one is unique due to its biphenyl structure combined with a dimethylamino group and an ethanone moiety. This combination provides a versatile platform for various chemical reactions and applications, making it a valuable compound in scientific research and industrial applications.

Properties

CAS No.

922529-77-9

Molecular Formula

C16H17NO

Molecular Weight

239.31 g/mol

IUPAC Name

1-[2-[4-(dimethylamino)phenyl]phenyl]ethanone

InChI

InChI=1S/C16H17NO/c1-12(18)15-6-4-5-7-16(15)13-8-10-14(11-9-13)17(2)3/h4-11H,1-3H3

InChI Key

QLVBPVUWZLAHBJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=CC=C1C2=CC=C(C=C2)N(C)C

Origin of Product

United States

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